molecular formula C10H8ClNO3S B2540247 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione CAS No. 338421-44-6

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione

Cat. No.: B2540247
CAS No.: 338421-44-6
M. Wt: 257.69
InChI Key: VSTPUZJQUPYSRB-UHFFFAOYSA-N
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Description

General Overview and Significance

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is a heterocyclic compound featuring a six-membered thiazinane ring containing sulfur and nitrogen atoms. Its structure includes a 2-chlorophenyl substituent and two carbonyl groups at positions 3 and 5, contributing to its chemical reactivity and biological potential. The compound belongs to the broader class of thiazinane derivatives, which are increasingly studied for their antimicrobial, anticancer, and materials science applications.

The significance of this compound lies in its structural versatility. The thiazinane core enables diverse synthetic modifications, while the electron-withdrawing chlorine atom enhances stability and influences intermolecular interactions. Research highlights its role as a precursor for bioactive molecules and functional materials, positioning it as a valuable candidate for interdisciplinary studies.

Nomenclature and Classification

The systematic IUPAC name, This compound , reflects its substituents and functional groups:

  • 4-(2-Chlorophenyl) : A benzene ring with a chlorine atom at position 2, attached to the thiazinane ring’s nitrogen at position 4.
  • 1-Oxo : A ketone group at position 1.
  • 3,5-Dione : Two additional ketone groups at positions 3 and 5.

Molecular Formula : C₁₀H₇ClN₂O₃S
Classification :

  • Organic heterocyclic compound (thiazinane subclass).
  • Sulfur-nitrogen heterocycle with pharmacological relevance.

Structural Comparison to Related Compounds :

Compound Core Structure Key Substituents Biological Activity
4-(4-Bromophenyl)-2-(4-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione Thiazinane Bromophenyl, chlorophenyl Antimicrobial
Phenothiazine Tricyclic system Fused benzene rings Antipsychotic
1,3-Thiazinane-2,4-dione Thiazinane Dual ketone groups Antioxidant

Historical Context of Thiazinane Research

Thiazinane chemistry emerged in the mid-20th century with the synthesis of phenothiazines, which became foundational in psychopharmacology. Early work focused on sulfur-nitrogen heterocycles for dye production, but the 1970s saw a shift toward biomedical applications. For example, Kricheldorf’s 1971 study on thiazinane cyclization laid groundwork for modern synthetic methods.

The 2000s marked advancements in regioselective functionalization. A 2020 review highlighted tethered aminohydroxylation reactions for constructing 1,2-thiazinane derivatives, enabling precise stereochemical control. Recent studies, such as Li et al.’s 2020 work on thiazinane-based calming agents, underscore the scaffold’s therapeutic adaptability.

Scope and Objectives of Current Research

Current research objectives include:

  • Synthetic Optimization : Developing scalable methods for this compound production. Industrial approaches use automated reactors with ethanol solvents, achieving yields >75%.
  • Biological Evaluation : Screening for antimicrobial activity against Staphylococcus aureus and Escherichia coli, with preliminary MIC values of 8–16 µg/mL.
  • Material Science Applications : Investigating dielectric properties for polymer composites, leveraging the compound’s polarity and thermal stability.

Knowledge Gaps :

  • Mechanistic insights into its anticancer activity.
  • Structure-activity relationships for halogen substituents.

Properties

IUPAC Name

4-(2-chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3S/c11-7-3-1-2-4-8(7)12-9(13)5-16(15)6-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTPUZJQUPYSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione typically involves the reaction of 2-chlorobenzoyl chloride with thiourea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione and related heterocycles:

Compound Name Ring System Functional Groups Substituents Molecular Formula (Example)
This compound 6-membered thiazinane 2 ketones (dione) 2-chlorophenyl C₁₀H₇ClNO₃S (hypothetical)
5-[(3-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole 5-membered thiadiazole Thioether (-S-) 3-chlorophenylthio, phenyl C₁₅H₁₀ClN₂S₂
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone 5-membered thiazolidinone Hydrazone, ketone 4-methoxyphenyl, 4-hydroxyphenyl C₂₄H₂₀N₄O₄S

Key Observations :

  • Ring Size and Heteroatoms: The thiazinane dione’s six-membered ring offers greater conformational flexibility compared to the rigid five-membered thiadiazole or thiazolidinone systems .
  • Substituent Effects: The 2-chlorophenyl group in the target compound introduces ortho-substitution effects (steric hindrance, electron-withdrawing nature), contrasting with the para-substituted methoxy/hydroxy groups in thiazolidinones, which are electron-donating .
Physicochemical Properties
  • Elemental Analysis :
    • The thiadiazole derivative (C₁₅H₁₀ClN₂S₂) in showed 74.78% C and 5.11% H .
    • The thiazinane dione, with fewer carbon atoms and higher oxygen content (due to diones), would likely exhibit lower carbon percentages (e.g., ~50–60% C) and higher oxygen content.
  • Solubility : Thiazinane dione’s ketone groups may improve water solubility compared to hydrophobic thioether-containing thiadiazoles.

Biological Activity

4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione is a heterocyclic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. Its unique structure, characterized by a thiazine ring and a chlorophenyl substituent, suggests potential biological activities that are currently being explored.

Chemical Structure and Properties

The compound's molecular formula is C10H8ClN1O3SC_{10}H_{8}ClN_{1}O_{3}S with a molecular weight of approximately 245.69 g/mol. The presence of the thiazine ring contributes to its reactivity and interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties against various pathogens.

Antimicrobial Activity

Studies have demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Tests on various bacterial strains have shown that compounds similar to this compound can inhibit growth effectively, with minimum inhibitory concentrations (MIC) ranging from 10 to 100 µg/mL depending on the strain tested .
  • Fungal Activity : Thiazine derivatives have also shown antifungal activity against species such as Aspergillus niger and Candida albicans, with some compounds exhibiting mycotoxic effects at concentrations as low as 10 µg/mL .

Anticancer Properties

Research into the anticancer potential of thiazine derivatives has revealed promising results:

  • Cell Line Studies : In vitro studies using human cancer cell lines have indicated that certain analogs possess cytotoxic effects, with IC50 values reported in the low micromolar range (10–20 µM) .
  • Mechanistic Insights : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Other Biological Activities

Additional studies have suggested that this compound may exhibit:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways could make it a candidate for anti-inflammatory drug development.
  • Antidiabetic Activity : Some thiazine derivatives have shown promise in lowering blood glucose levels in diabetic models .

Research Findings and Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains; MIC values between 10–100 µg/mL
Anticancer ActivityInduces apoptosis in cancer cell lines; IC50 values around 10–20 µM
Anti-inflammatory EffectsModulates inflammatory cytokines in vitro

Q & A

Q. What synthetic routes are recommended for 4-(2-Chlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione, and how can reaction conditions be optimized?

A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid, sodium acetate, and oxo-compounds in a DMF/acetic acid mixture. Optimization includes adjusting molar ratios (e.g., oxo-compound excess to drive cyclization) and monitoring reaction time (typically 2–4 hours) to maximize yield. Sodium acetate acts as a base to deprotonate intermediates, while DMF enhances solubility of aromatic reactants . For analogous diones, T3-Cl (trichloromethane derivatives) serve as starting materials, with temperature control critical to avoid side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H NMR : Assigns proton environments, particularly aromatic (2-chlorophenyl) and dione carbonyl signals. For example, downfield shifts (~δ 10–12 ppm) confirm NH or carbonyl groups in thiazinane-dione frameworks .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns. High-resolution MS distinguishes isobaric impurities .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages to confirm purity (>98% for research-grade compounds) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

SHELXL software refines crystal structures by analyzing diffraction data, resolving bond lengths/angles (e.g., C-Cl bond ~1.74 Å, dione ring planarity). For twinned crystals or high mosaicity, SHELXE or SHELXD pipelines improve phase resolution. Rigid-body refinement is advised for low-resolution datasets, while anisotropic displacement parameters enhance accuracy for heavy atoms like chlorine .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Functional Group Variation : Substitute the 2-chlorophenyl group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., methoxy) groups to assess pharmacological activity shifts. For example, methoxy derivatives in chromene-pyrimidinone hybrids show enhanced binding to kinase targets .
  • Bioisosteric Replacement : Replace the dione moiety with triazolodiazepine or benzothiazole systems to evaluate metabolic stability .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-Validation : Combine 1H NMR with 13C NMR and IR to confirm carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-Cl vibrations (~550 cm⁻¹).
  • Crystallographic Validation : Resolve discrepancies (e.g., unexpected coupling constants) by comparing solution-state NMR data with solid-state X-ray structures .

Q. What experimental designs are suitable for studying the compound’s reactivity under varying conditions?

  • Acidic/Basic Conditions : Reflux in acetic anhydride (for acetylation) or sodium ethoxide (for dechlorination). Monitor intermediates via TLC and isolate products using gradient column chromatography .
  • Oxidative/Reductive Environments : Use Pd/C under H₂ for nitro-group reduction or KMnO₄ for dione ring oxidation. Quench reactions at timed intervals to capture kinetic products .

Methodological Notes

  • Data Contradiction Analysis : When spectral data conflicts with computational models (e.g., DFT-predicted vs. observed NMR shifts), recalibrate solvent effects or consider dynamic averaging in solution .
  • Crystallography Workflow : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Use Olex2 for structure visualization and Mercury for intermolecular interaction analysis (e.g., Cl···π contacts) .

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